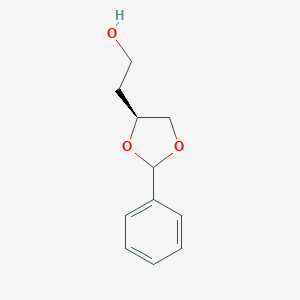

![molecular formula C12H13NO2 B067735 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 189321-67-3](/img/structure/B67735.png)

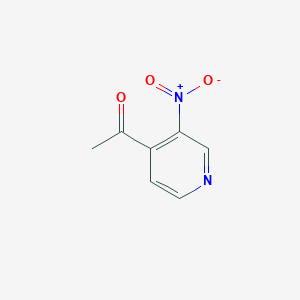

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

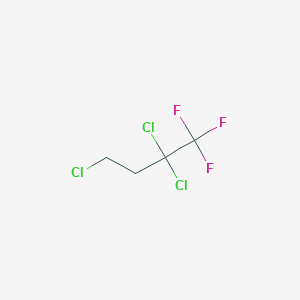

3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one is a chemical compound with the molecular weight of 203.24 . It is a solid substance stored at room temperature . Its IUPAC name is 3H-spiro[isobenzofuran-1,4’-piperidin]-3-one .

Synthesis Analysis

A novel chemoselective synthesis of 3H-spiro[isobenzofuran-1,3’-pyrazole] derivatives has been reported . The synthesis involves reacting 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles .Molecular Structure Analysis

The InChI code for 3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one is 1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2 .Chemical Reactions Analysis

The synthesis of 3H-spiro[isobenzofuran-1,3’-pyrazole] derivatives involves a reaction between 1-benzylidene-2-phenylhydrazine derivatives and ninhydrin . This is followed by oxidative cleavage of the corresponding dihydroindeno[1,2-c]pyrazoles .Physical And Chemical Properties Analysis

3H-Spiro[isobenzofuran-1,4’-piperidin]-3-one is a solid substance stored at room temperature . It has a molecular weight of 203.24 .Applications De Recherche Scientifique

Synthesis of Spiro-isobenzofuran Compounds

3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one: serves as a key intermediate in the one-pot synthesis of spiro-isobenzofuran compounds. These compounds are synthesized via the condensation reaction of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols . This method is significant for its mild conditions and high yields, making it valuable for the synthesis of various derivatives with potential biological activities.

Chemoselective Synthesis of Pyrazole Derivatives

The compound is utilized in the chemoselective synthesis of 3H-spiro[isobenzofuran-1,3’-pyrazole] derivatives. This process involves the reaction of benzylidene-phenylhydrazine derivatives with ninhydrin, followed by oxidative cleavage . The resulting spiro-heterocyclic compounds containing isobenzofuranone and pyrazole motifs are of interest due to their potential antiepileptic, antibiotic, and antidepressant activities.

Development of Fluorescent Probes

Researchers have developed fluorescent indolyl derivatives that incorporate 3H-Spiro[isobenzofuran-1,4’-piperidin] as high-affinity probes . These probes are designed to study σ receptors using fluorescence-based techniques, which are crucial for understanding various neurological processes and could aid in the development of new therapeutic agents.

Asymmetric Catalysis

Spiro-isobenzofuran compounds, including 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one , are used in asymmetric catalysis . Their unique structural features make them suitable for catalyzing reactions that produce chiral molecules, which are important in the pharmaceutical industry for creating drugs with specific desired effects.

Material Sciences

The structural diversity and presence of a quaternary carbon in spiro systems make these compounds, including 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one , interesting for material science applications . They can be used to create novel materials with unique properties, potentially impacting various industries such as electronics and nanotechnology.

Natural Product Synthesis

Isobenzofuran scaffolds are present in many natural biologically active materials3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one and its derivatives are used as synthons for the synthesis of complex molecules, including natural products . This application is crucial for the discovery and development of new drugs and other bioactive compounds.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with σ receptors . These receptors are of wide pharmaceutical interest, particularly the σ2 receptor, which holds promise for the development of diagnostics and therapeutics against cancer and Alzheimer’s disease .

Mode of Action

It’s worth noting that the interaction of similar compounds with their targets often results in changes at the molecular level, which can influence cellular processes .

Result of Action

Similar compounds have been found to exhibit specific affinity towards σ2 receptors, which could potentially influence cellular processes .

Propriétés

IUPAC Name |

spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVXKRQCQSKVAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480703 |

Source

|

| Record name | 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one | |

CAS RN |

189321-67-3 |

Source

|

| Record name | 3H-SPIRO[ISOBENZOFURAN-1,3'-PIPERIDIN]-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,9,20,23,26,40,43,46,57,60,63-Dodecaoxaundecacyclo[36.36.1.128,65.02,71.010,19.012,17.027,32.034,39.047,56.049,54.064,69]hexaheptaconta-1(74),2(71),10,12,14,16,18,27,29,31,34,36,38,47,49,51,53,55,64(69),65,67,72-docosaene](/img/structure/B67664.png)

![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)

![4-[4-(Hydroxymethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B67678.png)